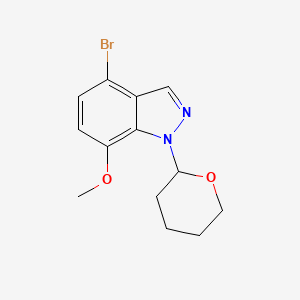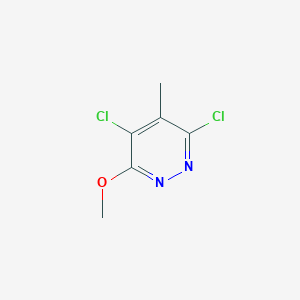![molecular formula C11H10F3N3O B15361520 3-[[4-(trifluoromethyl)phenyl]methoxy]-1H-pyrazol-5-amine](/img/structure/B15361520.png)
3-[[4-(trifluoromethyl)phenyl]methoxy]-1H-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrazol-3-amine, 5-[[4-(trifluoromethyl)phenyl]methoxy]- is a chemical compound belonging to the class of pyrazoles, which are heterocyclic aromatic organic compounds. This compound features a pyrazole ring substituted with a trifluoromethyl group and a methoxy group, making it a valuable intermediate in various chemical syntheses.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 1H-pyrazol-3-amine and 4-(trifluoromethyl)benzaldehyde.
Reaction Steps: The reaction involves the formation of an intermediate Schiff base followed by reduction to yield the final product.
Conditions: The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride under mild conditions.
Industrial Production Methods:
Batch Process: The compound is synthesized in a controlled batch process to ensure purity and consistency.
Purification: Purification steps include recrystallization or column chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Oxidation: The compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound to its amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, introducing various functional groups.
Common Reagents and Conditions: Reagents such as hydrogen peroxide, sodium borohydride, and various nucleophiles are used under specific conditions to achieve these reactions.
Major Products: The major products include oxo derivatives, amine derivatives, and various substituted pyrazoles.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules.
Biology: It serves as a building block in the design of bioactive molecules.
Industry: It is utilized in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
Molecular Targets: The compound interacts with various biological targets, including enzymes and receptors.
Pathways Involved: It may modulate signaling pathways related to inflammation and pain.
Mechanism: The exact mechanism of action depends on the specific biological target and pathway involved.
Comparación Con Compuestos Similares
Similar Compounds: Other pyrazole derivatives, such as 3-(trifluoromethyl)-1H-pyrazol-5-amine and 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethylsulfinyl)pyrazole.
Uniqueness: The presence of the trifluoromethyl group and methoxy group in 1H-Pyrazol-3-amine, 5-[[4-(trifluoromethyl)phenyl]methoxy]- confers unique chemical and biological properties compared to other pyrazole derivatives.
Propiedades
Fórmula molecular |
C11H10F3N3O |
|---|---|
Peso molecular |
257.21 g/mol |
Nombre IUPAC |
3-[[4-(trifluoromethyl)phenyl]methoxy]-1H-pyrazol-5-amine |
InChI |
InChI=1S/C11H10F3N3O/c12-11(13,14)8-3-1-7(2-4-8)6-18-10-5-9(15)16-17-10/h1-5H,6H2,(H3,15,16,17) |
Clave InChI |
QKXVLZAMLWZXKR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1COC2=NNC(=C2)N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![cis-7-Oxa-3-azabicyclo[4.2.0]octane;hemi(oxalic acid)](/img/structure/B15361437.png)
![(1R,2S,5R)-8-((Benzyloxy)carbonyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B15361447.png)
![1-Thia-4,8-diazaspiro[4.5]decan-3-one;dihydrochloride](/img/structure/B15361454.png)




![tert-butyl N-[(2,6-dioxo-3-piperidyl)methyl]carbamate](/img/structure/B15361482.png)






